N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide
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Overview
Description
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide is a complex organic compound that features a naphthalene ring, a nitrophenyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 3-nitrobenzylamine in the presence of a suitable catalyst, followed by the addition of butanoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes such as DNA polymerase and peptide deformylase. The compound’s structure allows it to bind to these enzymes, disrupting their normal function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxynaphthalen-1-yl)-(3-methylphenyl)methyl]acetamide
- N-[(2-hydroxynaphthalen-1-yl)-(3-chlorophenyl)methyl]butanamide
- N-[(2-hydroxynaphthalen-1-yl)-(3-bromophenyl)methyl]butanamide
Uniqueness
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide is unique due to the presence of both a nitro group and a butanamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an antimicrobial agent, while the butanamide moiety contributes to its solubility and stability .
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-2-6-19(25)22-21(15-8-5-9-16(13-15)23(26)27)20-17-10-4-3-7-14(17)11-12-18(20)24/h3-5,7-13,21,24H,2,6H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZGTODTOZETQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386934 |
Source
|
Record name | N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-82-9 |
Source
|
Record name | N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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